1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate
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Overview
Description
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate is an organic compound with the molecular formula C11H21NO3. It is a derivative of piperidine and is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate can be synthesized through several methods. One common approach involves the reaction of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidone with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired acetate ester.
Industrial Production Methods: In industrial settings, the production of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl acetate often involves continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the reaction by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidyl derivatives.
Scientific Research Applications
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Mechanism of Action
The mechanism of action of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl acetate involves its ability to interact with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and reduce oxidative stress by donating electrons to neutralize free radicals.
Molecular Targets: It targets enzymes and proteins involved in oxidative stress pathways, such as SIRT6 and HIF-1α.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell survival, contributing to its protective effects against oxidative damage.
Comparison with Similar Compounds
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate can be compared with other similar compounds, such as:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Both compounds have antioxidant properties, but TEMPO is more commonly used as a radical scavenger in various applications.
2,2,6,6-Tetramethyl-4-piperidone: This compound is a precursor to 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl acetate and shares similar chemical properties.
Uniqueness: this compound is unique due to its specific combination of antioxidant activity and chemical reactivity, making it valuable in diverse research and industrial applications.
Similar Compounds
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
- 2,2,6,6-Tetramethyl-4-piperidone
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) acetate |
InChI |
InChI=1S/C11H21NO3/c1-8(13)15-9-6-10(2,3)12(14)11(4,5)7-9/h9,14H,6-7H2,1-5H3 |
InChI Key |
CRGBPDJWOLULDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(N(C(C1)(C)C)O)(C)C |
Origin of Product |
United States |
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